molecular formula C5H6NNaO4S2 B13748354 Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate CAS No. 63059-38-1

Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate

Katalognummer: B13748354
CAS-Nummer: 63059-38-1
Molekulargewicht: 231.2 g/mol
InChI-Schlüssel: LMPPEGFHFNPIRK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate is a chemical compound with a complex structure that includes amino, oxo, thio, and methoxy functional groups

Vorbereitungsmethoden

The synthesis of Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .

Analyse Chemischer Reaktionen

Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Wirkmechanismus

The mechanism of action of Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate can be compared with other similar compounds, such as:

    Sodium (((2-amino-2-oxoethyl)thio)acetate): Lacks the thioxomethoxy group, leading to different chemical properties and reactivity.

    Sodium (((2-amino-2-oxoethyl)thio)methoxy)acetate:

Eigenschaften

CAS-Nummer

63059-38-1

Molekularformel

C5H6NNaO4S2

Molekulargewicht

231.2 g/mol

IUPAC-Name

sodium;2-(2-amino-2-oxoethyl)sulfanylcarbothioyloxyacetate

InChI

InChI=1S/C5H7NO4S2.Na/c6-3(7)2-12-5(11)10-1-4(8)9;/h1-2H2,(H2,6,7)(H,8,9);/q;+1/p-1

InChI-Schlüssel

LMPPEGFHFNPIRK-UHFFFAOYSA-M

Kanonische SMILES

C(C(=O)[O-])OC(=S)SCC(=O)N.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.